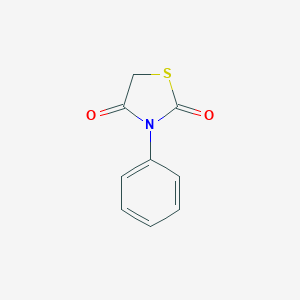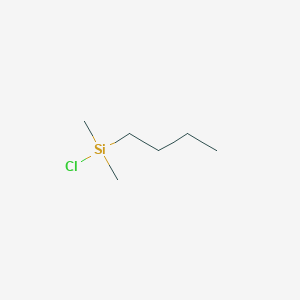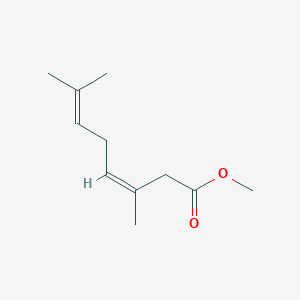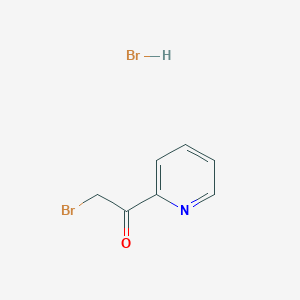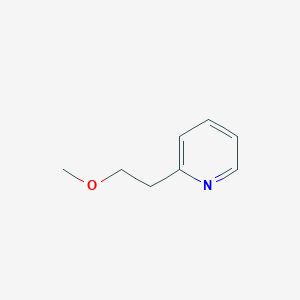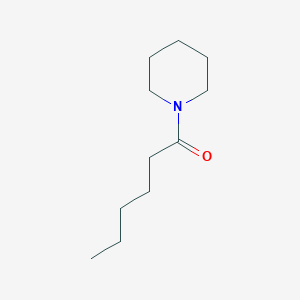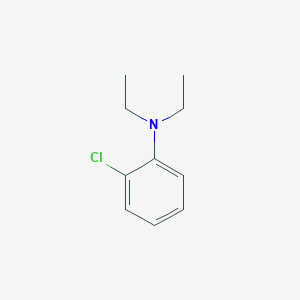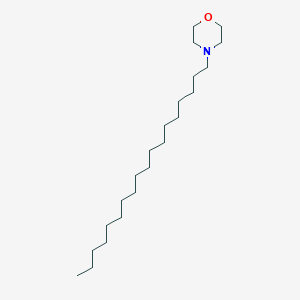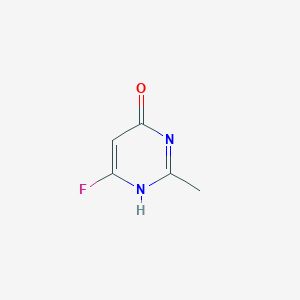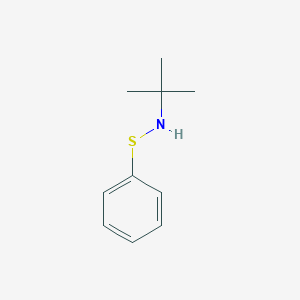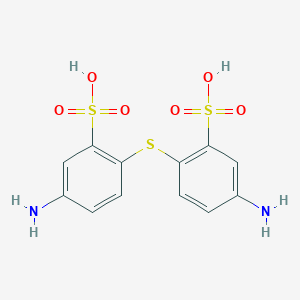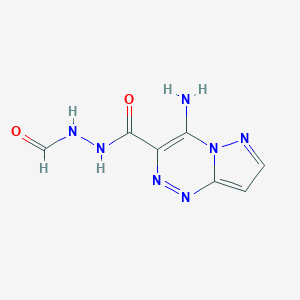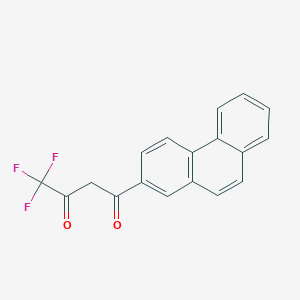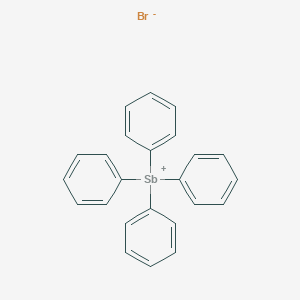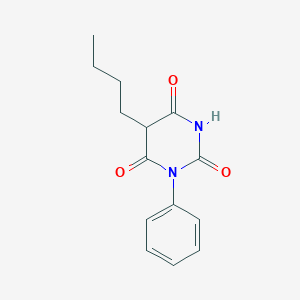
5-Butyl-1-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that is widely used as a sedative, hypnotic, and anticonvulsant medication. It was first synthesized in 1911 by Emil Fischer and Joseph von Mering and has since become one of the most commonly prescribed drugs in the world.
Wirkmechanismus
Phenobarbital works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in neuronal excitability and helps to prevent seizures and promote relaxation.
Biochemische Und Physiologische Effekte
Phenobarbital has a number of biochemical and physiological effects. It can cause drowsiness, sedation, and muscle relaxation. It can also lower blood pressure and slow down the heart rate. In addition, it can increase the activity of certain liver enzymes, which can affect the metabolism of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Phenobarbital is a useful tool in laboratory experiments because of its ability to induce sedation and reduce neuronal excitability. It can be used to study the effects of GABAergic drugs on the brain and to investigate the mechanisms underlying seizures and epilepsy. However, its use is limited by its potential for side effects and by the fact that it can interact with other drugs and alter their metabolism.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of 5-Butyl-1-phenylbarbituric acidl. These include:
1. The development of new barbiturate drugs with fewer side effects and greater selectivity for specific GABA receptors.
2. The investigation of the long-term effects of 5-Butyl-1-phenylbarbituric acidl on brain function and behavior, particularly in children who are treated with the drug for epilepsy.
3. The use of 5-Butyl-1-phenylbarbituric acidl as a tool for studying the effects of GABAergic drugs on the brain in animal models of neurological disorders.
4. The investigation of the potential for 5-Butyl-1-phenylbarbituric acidl to be used as a treatment for other conditions, such as anxiety and insomnia.
5. The development of new formulations of 5-Butyl-1-phenylbarbituric acidl that can be administered more easily and with fewer side effects.
Synthesemethoden
Phenobarbital can be synthesized from diethyl malonate, urea, and phenylacetaldehyde. The first step involves the reaction of diethyl malonate with phenylacetaldehyde to form a compound called phenylsuccinic acid. This is then treated with urea and heated to produce 5-Butyl-1-phenylbarbituric acidl.
Wissenschaftliche Forschungsanwendungen
Phenobarbital has been extensively studied for its therapeutic effects on various neurological disorders, including epilepsy, anxiety, and insomnia. It is often used as a second-line treatment for epilepsy in patients who do not respond to other medications. In addition, it has been shown to have anticonvulsant properties that make it useful for treating seizures in both humans and animals.
Eigenschaften
CAS-Nummer |
18160-14-0 |
|---|---|
Produktname |
5-Butyl-1-phenylbarbituric acid |
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5-butyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |
InChI-Schlüssel |
FUSQPEGOVZRRBP-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
18160-14-0 |
Synonyme |
5-Butyl-1-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



